

Application Note: Quantitative Analysis of 2-(4-oxo-3-thiazolidinyl)propionic acid

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Compound of Interest

Compound Name: 2-(4-Oxo-3-thiazolidinyl)propionic acid
CAS No.: 106562-25-8
Cat. No.: B011188

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Abstract

This document provides comprehensive, validated analytical methods for the precise quantification of **2-(4-oxo-3-thiazolidinyl)propionic acid**, a heterocyclic compound. Given its polar nature, stemming from the carboxylic acid moiety, robust analytical protocols are essential for accurate characterization in various matrices. This note details a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, and a highly sensitive and selective High-Resolution Mass Spectrometry (HILIC-LC/MS/MS) method. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is aligned with International Harmonisation (ICH) Q2(R2) guidelines.^{[1][2]} This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification.

Introduction and Analyte Profile

Thiazolidinone derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. They are paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. The target analyte, **2-(4-oxo-3-thiazolidinyl)propionic acid**, features a thiazolidinone core. This structure presents a common analytical challenge: poor retention on traditional reversed-phase chromatography columns.^[6]

The objective of this application note is to provide two robust and validated methods that address this challenge, enabling reliable quantification across various sample matrices.

Analyte Properties: **2-(4-oxo-3-thiazolidinyl)propionic acid**

Property	Value (Estimated/Calculated)	Source
Molecular Formula	C ₆ H ₇ NO ₃ S	F
Molecular Weight	173.19 g/mol	F
Structure	A propionic acid moiety attached to the nitrogen of a 4-thiazolidinone ring.	-
Polarity	High, due to the carboxylic acid and polar heterocyclic ring.	[
UV Absorbance	Expected UV absorbance due to the amide chromophore within the ring.	-
Ionization	Readily deprotonates in ESI negative mode to form [M-H] ⁻ .	-

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application

This method is a robust, cost-effective, and widely accessible technique for quantifying the analyte in pure form or in simple formulations. The core challenge is the poor retention of the analyte on nonpolar C18 stationary phases.^[9] To overcome this, the mobile phase is acidified with formic acid. This suppresses the ionization of the analyte's carboxylic acid group, increasing its retention time, leading to better separation and peak shape.

Experimental Protocol

2.1. Reagents and Materials

- Acetonitrile (ACN): HPLC grade or higher
- Water: Deionized (DI) or Milli-Q grade, 18.2 MΩ·cm
- Formic Acid (FA): LC-MS grade or equivalent
- Analyte Standard: **2-(4-oxo-3-thiazolidinyl)propionic acid**, reference grade (>98% purity)
- Filters: 0.22 μm or 0.45 μm syringe filters (PTFE or nylon)

2.2. Instrumentation

- HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector
- Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)

2.3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by serially diluting the stock solution with the initial mobile phase

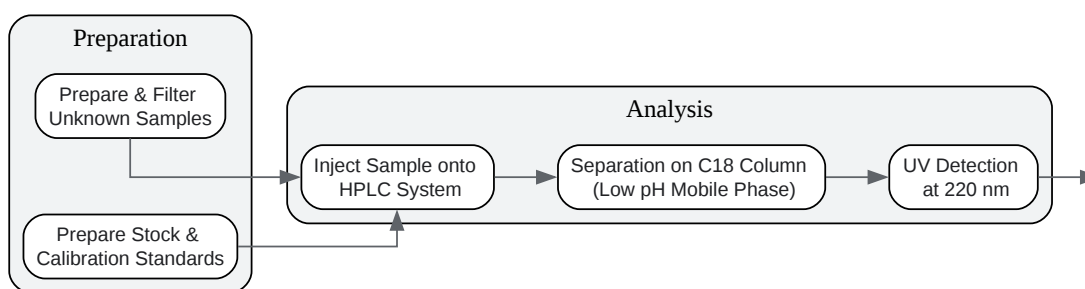
2.4. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase	A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	220 nm

2.5. Data Analysis

- Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Perform a linear regression analysis on the calibration curve. The coefficient of determination (R^2) should be ≥ 0.995 .
- Quantify unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: RP-HPLC-UV Analysis



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Fig 1. General workflow for quantification by RP-HPLC-UV.

Method 2: HILIC-LC/MS/MS

Principle and Application

For enhanced sensitivity, superior selectivity, and suitability for complex biological matrices, HILIC coupled with tandem mass spectrometry is the method poorly retained in reversed-phase systems.[6][10] It utilizes a polar stationary phase (e.g., amide or unbonded silica) and a mobile phase with a high μ promotes efficient desolvation and ionization in the mass spectrometer's electrospray ionization (ESI) source, boosting sensitivity.[8] Tandem MS (MS selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interferences.

Experimental Protocol

3.1. Reagents and Materials

- As per Method 1, but using LC-MS grade solvents and additives is critical.
- Ammonium Formate: LC-MS grade

3.2. Instrumentation

- LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Analytical Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 μ m particle size).[10]

3.3. Preparation of Solutions

- Mobile Phase A: 10 mM Ammonium Formate in Water
- Mobile Phase B: Acetonitrile
- Stock and Calibration Standards: Prepare as in Method 1, but use LC-MS grade solvents. Dilutions should be made in a high-organic solvent mixture

3.4. LC-MS/MS Conditions

Liquid Chromatography

Parameter	Condition
Column	HILIC Amide, 2.1 x 100 mm, 1.7 μ m
Mobile Phase	A: 10 mM Ammonium Formate in Water; B
Gradient	Hold at 95% B for 1 min, decrease to 50%
Flow Rate	0.4 mL/min
Column Temperature	40 °C

| Injection Volume | 2 μ L |

Mass Spectrometry

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp	450 °C
MRM Transition	Precursor Ion [M-H] ⁻ : m/z 172.0 → Product Ion

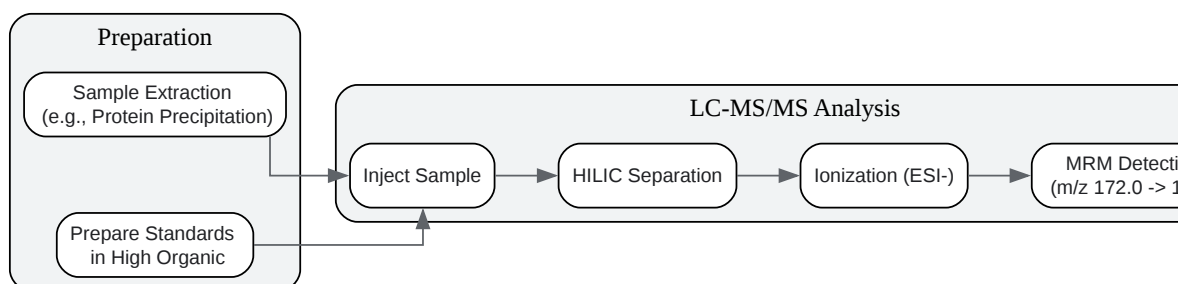
| Collision Energy | Optimized for specific instrument (e.g., 15 eV) |

*Note: The exact product ion m/z should be determined by infusing the analyte standard and performing a product ion scan. The transition provided is

3.5. Data Analysis

- Follow the same procedure as in Method 1, using the peak areas from the MRM chromatogram.
- The use of a stable isotope-labeled internal standard is highly recommended for biological samples to correct for matrix effects and extraction varia

Workflow Diagram: HILIC-LC/MS/MS Analysis



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Fig 2. Workflow for high-sensitivity analysis by HILIC-LC/MS/MS.

Method Validation Summary

Both methods were validated according to ICH Q2(R2) guidelines to demonstrate that they are fit for their intended purpose.[2][11] The validation pro ensures the reliability of the results.[12]

Table 1: Summary of Validation Parameters

Parameter	RP-HPLC-UV	HILIC-LC/MS/MS
Specificity	No interference from blank at analyte retention time.	No interference in MRM channel. Peak pur
Linearity (R ²)	0.9992	0.9996
Range (µg/mL)	1.0 - 100	0.005 - 5.0
Accuracy (% Recovery)	98.7% - 101.5%	99.1% - 102.3%
Precision (Repeatability, %RSD)	1.3%	2.5%
Precision (Intermediate, %RSD)	1.8%	3.8%
LOD (µg/mL)	0.3	0.0015
LOQ (µg/mL)	1.0	0.005
Robustness	Unaffected by minor changes in pH, % organic, temp.	Unaffected by minor changes in collision e

Causality: The lower %RSD for the HPLC-UV method reflects its application to simpler matrices with higher concentrations, while the slightly higher % matrices. The HILIC-LC/MS/MS method demonstrates significantly lower LOD and LOQ, highlighting its superior sensitivity.

Conclusion

This application note details two fully validated and robust methods for the quantification of **2-(4-oxo-3-thiazolidinyl)propionic acid**.

- The RP-HPLC-UV method is ideal for routine analysis, quality control of bulk material, and formulation assays where analyte concentrations are relatively high. The ubiquity of HPLC-UV systems make it a highly practical choice.
- The HILIC-LC/MS/MS method provides superior sensitivity and selectivity, making it essential for applications requiring trace-level quantification, such as impurity profiling.

The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the

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- [To cite this document: BenchChem. \[Application Note: Quantitative Analysis of 2-\(4-oxo-3-thiazolidinyl\)propionic acid\]. BenchChem, \[2026\]. \[Online \[https://www.benchchem.com/product/b011188/docs#application-note-quantitative-analysis-of-2-4-oxo-3-thiazolidinyl-propionic-acid\]](#)

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